N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Scientific Research Applications
Antimicrobial Properties
A study by Bikobo et al. (2017) synthesized derivatives related to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide and found them to possess significant antimicrobial properties, particularly against Gram-positive bacterial strains and Candida strains.
Cardiac Electrophysiological Activity
Research by Morgan et al. (1990) on similar compounds showed that they have potential in cardiac electrophysiological applications, acting as selective class III agents.
Antimalarial and Antiviral Potential
Fahim and Ismael (2021) investigated the reactivity of similar derivatives, which exhibited antimalarial activity and also showed promise as COVID-19 drugs in computational calculations and molecular docking studies.
Anticancer Activity
A study by Ravinaik et al. (2021) synthesized related compounds that showed moderate to excellent anticancer activity against various cancer cell lines, surpassing the efficacy of reference drugs in some cases.
Stearoyl-CoA Desaturase-1 Inhibition
Research by Uto et al. (2009) on structurally similar compounds found them to be potent inhibitors of stearoyl-CoA desaturase-1, with applications in metabolic diseases.
Antifungal Properties
A study by Sych et al. (2019) synthesized derivatives with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-2-30(27,28)16-10-7-14(8-11-16)21(26)23-15-9-12-19(25)17(13-15)22-24-18-5-3-4-6-20(18)29-22/h3-13,25H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDZNPULWIYBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.